1-(2-Tetrahydrofurfuryl)-2-thiourea

Vue d'ensemble

Description

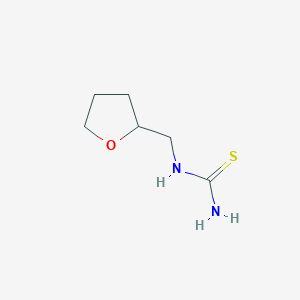

1-(2-Tetrahydrofurfuryl)-2-thiourea is an organosulfur compound with the molecular formula C6H12N2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a tetrahydrofuran-2-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Tetrahydrofurfuryl)-2-thiourea can be synthesized through the reaction of tetrahydrofuran-2-ylmethylamine with thiocarbonyldiimidazole. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Tetrahydrofurfuryl)-2-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted thiourea derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiourea derivatives.

Applications De Recherche Scientifique

Reactions Involving 1-(2-Tetrahydrofurfuryl)-2-thiourea

This compound can undergo various chemical transformations:

- Oxidation : Forms sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Can be reduced to corresponding amines using lithium aluminum hydride.

- Substitution : The thiourea moiety can react with electrophiles to yield substituted thiourea derivatives.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its versatility allows chemists to create complex molecules necessary for various chemical processes and products.

Biology

Research has indicated that this compound may act as an enzyme inhibitor, particularly targeting tyrosinase, which is involved in melanin synthesis. This property makes it a candidate for applications in skin-related treatments, such as hyperpigmentation disorders.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-Cancer Agent : Investigations into its efficacy against certain cancer types are ongoing.

- Hyperpigmentation Treatment : Due to its inhibitory effects on tyrosinase, it may be beneficial in treating skin conditions characterized by excessive melanin production.

Industrial Use

In industrial applications, this compound is utilized as a precursor in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for developing new materials with specific properties.

Case Study 1: Enzyme Inhibition

A study examining the enzyme inhibition properties of this compound demonstrated its ability to inhibit tyrosinase activity effectively. The mechanism involved competitive binding at the active site of the enzyme, preventing substrate conversion into melanin. This finding supports its potential use in cosmetic formulations aimed at reducing skin pigmentation.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic potential.

Mécanisme D'action

The mechanism of action of 1-(2-Tetrahydrofurfuryl)-2-thiourea involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme.

Comparaison Avec Des Composés Similaires

1-(2-Tetrahydrofurfuryl)-2-thiourea can be compared with other thiourea derivatives, such as:

1,3-Bis(2,6-dimethylphenyl)thiourea: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

Indole-thiourea derivatives: Investigated for their strong tyrosinase inhibitory activity and potential therapeutic applications.

Activité Biologique

1-(2-Tetrahydrofurfuryl)-2-thiourea is an organosulfur compound that has garnered attention for its diverse biological activities. This detailed examination focuses on its potential applications in medicine and biochemistry, particularly its roles as an enzyme inhibitor, anti-cancer agent, and antibacterial compound.

- Molecular Formula : C6H12N2OS

- IUPAC Name : oxolan-2-ylmethylthiourea

- CAS Number : 66892-25-9

This compound is characterized by a thiourea moiety substituted with a tetrahydrofuran group, which influences its biological interactions.

This compound acts primarily as a tyrosinase inhibitor , which is significant in the context of melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin through competitive inhibition. This mechanism has implications for treating hyperpigmentation disorders and developing skin-whitening agents .

1. Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit notable anticancer properties. The compound has been shown to affect various cancer cell lines:

- IC50 Values : Studies report IC50 values ranging from 3 to 20 µM against different cancer types, including breast and prostate cancer .

- Mechanism : The compound may alter cellular signaling pathways and inhibit angiogenesis, crucial for tumor growth and metastasis .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : It demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae.

- Comparison with Antibiotics : Its inhibition zones were comparable to standard antibiotics like ceftriaxone, showing significant potential as an antibacterial agent .

3. Other Biological Activities

- Anti-inflammatory Effects : Thiourea derivatives have shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in inflammatory diseases .

- Antituberculosis Activity : Some derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis, demonstrating their broad-spectrum antimicrobial potential .

Case Studies and Research Findings

A review of recent studies highlights the biological applications of thiourea derivatives:

Propriétés

IUPAC Name |

oxolan-2-ylmethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYSJNQVLWANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985504 | |

| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-25-9 | |

| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxolan-2-ylmethyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.